1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol
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Overview
Description
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The methyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions.
Hydroxylation: The hydroxyl group can be introduced through nucleophilic substitution or oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield various amine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Biological Research: Studying its effects on cellular processes and signaling pathways.
Industrial Chemistry: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological targets, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-ol: Lacks the methyl group on the indole ring.
1-Methylamino-3-(3-methyl-indol-1-yl)-propan-2-ol: Lacks the phenyl group on the indole ring.
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-butan-2-ol: Has an additional carbon in the side chain.
Uniqueness
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol is unique due to the specific substitution pattern on the indole ring and the presence of both methylamino and hydroxyl groups, which may confer distinct biological and chemical properties.
Biological Activity
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol is a synthetic organic compound notable for its complex structure, which incorporates an indole ring system, a methylamino group, and a propanol side chain. Its molecular formula is C19H22N2O, with a molecular weight of approximately 294.4 g/mol. The compound's unique substitution pattern on the indole ring contributes to its distinctive chemical and biological properties, making it a subject of interest in pharmacological research.
Research indicates that this compound interacts with various biological macromolecules, which may underpin its pharmacological potential. The compound has been studied for its possible therapeutic applications, particularly in treating mood disorders and other conditions. Its biological activity may involve:
- Receptor Binding : The compound may exhibit affinity for specific receptors involved in neurotransmission, potentially influencing mood regulation.
- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes, contributing to its anti-inflammatory and analgesic effects.
Pharmacological Properties
The following table summarizes key findings related to the pharmacological properties of this compound:
Property | Description |
---|---|
Potential Therapeutic Uses | Mood disorders, anti-inflammatory applications, analgesic properties |
Mechanisms of Action | Receptor binding, enzyme inhibition |
Toxicity Profile | Preliminary studies indicate low cytotoxicity; further research needed |
Bioavailability | Ongoing studies to determine pharmacokinetics and metabolic stability |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anti-inflammatory Activity : Research on similar indole derivatives has shown promising anti-inflammatory effects. For example, derivatives synthesized through Fischer indole synthesis demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory conditions .
- Analgesic Effects : Similar compounds have also been evaluated for analgesic properties, indicating that modifications to the indole structure can enhance pain relief mechanisms .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins. These studies help elucidate the compound's mechanism of action at a molecular level, revealing critical interactions that stabilize binding .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
Synthetic Routes
- Formation of Indole Core : The indole core is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
- Substitution Reactions : Introduction of methyl and phenyl groups occurs through electrophilic aromatic substitution.
- Hydroxylation : The hydroxyl group is introduced through nucleophilic substitution or oxidation reactions.
Industrial Production
For industrial applications, optimization of these synthetic routes is essential to achieve high yield and purity. This can involve catalysts and controlled reaction conditions.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(methylamino)-3-(3-methyl-2-phenylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H22N2O/c1-14-17-10-6-7-11-18(17)21(13-16(22)12-20-2)19(14)15-8-4-3-5-9-15/h3-11,16,20,22H,12-13H2,1-2H3 |
InChI Key |
DGKQJSRWFDESMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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